Bis(2,6-dimethylphenyl) phenyl phosphate

Description

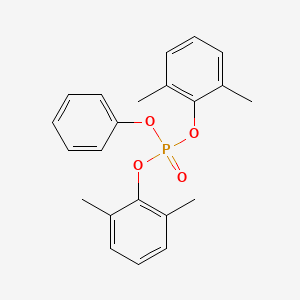

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,6-dimethylphenyl) phenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-16-10-8-11-17(2)21(16)25-27(23,24-20-14-6-5-7-15-20)26-22-18(3)12-9-13-19(22)4/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHMSJGIJYQISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066921 | |

| Record name | Bis(2,6-dimethylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23666-93-5 | |

| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23666-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,6-dimethylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Bis 2,6 Dimethylphenyl Phenyl Phosphate

Established Synthesis Routes

The creation of triaryl phosphates such as Bis(2,6-dimethylphenyl) phenyl phosphate (B84403) can be achieved through several established chemical pathways, ranging from classical condensation reactions to modern catalytic methods.

The most traditional and widely employed method for synthesizing triaryl phosphates is the stepwise reaction of phenolic derivatives with phosphorus oxychloride (POCl₃). google.com This method relies on the sequential displacement of chloride atoms from the phosphorus center.

The synthesis of Bis(2,6-dimethylphenyl) phenyl phosphate can be logically structured in a two-step process:

Formation of the Chlorophosphate Intermediate: The first step involves the reaction of two equivalents of 2,6-dimethylphenol (B121312) with one equivalent of phosphorus oxychloride. This reaction is typically carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct. This step yields the key intermediate, bis(2,6-dimethylphenyl) chlorophosphate. abo.fiscbt.com

Final Condensation: The resulting bis(2,6-dimethylphenyl) chlorophosphate is then reacted with one equivalent of phenol (B47542) (or its corresponding sodium phenoxide salt) to displace the final chlorine atom. This second condensation step yields the asymmetric triaryl phosphate, this compound.

Table 1: Reactants in Classical Condensation Synthesis

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Phosphorus Source | Phosphorus Oxychloride | POCl₃ |

| First Phenolic Derivative | 2,6-Dimethylphenol | C₈H₁₀O |

| Second Phenolic Derivative | Phenol | C₆H₆O |

| HCl Scavenger | Triethylamine | C₆H₁₅N |

Modern synthetic chemistry has introduced various catalytic systems to overcome the limitations of classical methods, offering milder reaction conditions and broader functional group tolerance. These approaches are applicable to the synthesis of aryl phosphates.

Palladium-Catalyzed Phosphorylation: Palladium catalysts can be used for the one-pot synthesis of various organophosphorus compounds, including phosphates, from phenols. This method typically involves the in situ activation of the phenol, followed by a cross-coupling reaction with a phosphorus source.

Nickel-Catalyzed Cross-Coupling: An efficient method for the phosphorylation of phenol derivatives involves nickel-catalyzed C-O/P-H cross-coupling. This approach allows for the formation of P-C bonds from readily available phenol derivatives, providing an alternative route to aryl phosphorus compounds.

These catalytic methods offer the potential for more efficient and selective syntheses, although their specific application to the large-scale production of this compound is not widely documented.

Table 2: Comparison of Synthetic Approaches

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Classical Condensation | POCl₃, Phenols, Base | Elevated temperatures | Well-established, scalable |

| Palladium-Catalyzed | Phenols, P-source, Pd catalyst | Mild conditions | High functionality tolerance |

| Nickel-Catalyzed | Phenyl pivalates, P(O)-H source, Ni catalyst | Inert atmosphere, 100°C | Utilizes readily available phenols |

This compound can also be conceptualized as a component within larger, more complex molecules, requiring multi-step synthetic strategies. For instance, functionalized phenols can be prepared first and then incorporated into the phosphate structure.

An example is the synthesis of polymers containing phosphorus moieties, such as DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide)s. mdpi.com In such syntheses, complex diols containing a phosphorus group are first synthesized through multiple steps, including Friedel-Crafts acylation and subsequent condensation reactions. These functionalized diols are then copolymerized with other monomers like 2,6-dimethylphenol to build the final polymer backbone. mdpi.com This illustrates a strategy where the core phosphate structure is part of a broader synthetic effort to create materials with specific properties, such as flame retardancy or enhanced thermal stability.

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is characterized by the chemistry of the phosphate ester group, including its susceptibility to hydrolysis and its ability to undergo further esterification or derivatization.

Phosphate triesters, including triaryl phosphates, are susceptible to hydrolysis, which involves the cleavage of a P-O bond. However, the rate of this reaction is highly dependent on conditions such as pH and temperature.

Mechanism: The hydrolysis of acyclic phosphate triesters is generally believed to occur via a direct substitution mechanism, analogous to an Sₙ2 reaction. thieme-connect.de A nucleophile (typically a water molecule or hydroxide (B78521) ion) attacks the electrophilic phosphorus atom, leading to a trigonal bipyramidal transition state, followed by the departure of a phenoxide leaving group. thieme-connect.depearson.com

Kinetics: Triaryl phosphates are generally quite stable and hydrolyze very slowly under neutral or slightly acidic conditions. epa.gov The rate of hydrolysis increases significantly under alkaline (basic) conditions due to the higher concentration of the more potent hydroxide nucleophile. The hydrolysis occurs stepwise, first cleaving one of the aryl-phosphate bonds to yield a diaryl phosphate (e.g., diphenyl phosphate or a mixed dimethylphenyl phenyl phosphate) and a phenol. Subsequent hydrolysis to a monoester and ultimately to phosphoric acid is progressively slower. thieme-connect.deepa.gov The steric hindrance provided by the 2,6-dimethylphenyl groups may further increase the stability of the parent molecule against hydrolytic cleavage.

The phosphorus center in this compound and its precursors can serve as a point for further functionalization.

Transesterification: One common modification pathway is transesterification, where an alcohol or phenol reacts with the phosphate ester in the presence of a catalyst (often a base) to exchange one of the aryl groups. google.comgoogle.com This allows for the synthesis of different mixed phosphate esters from a common precursor. For example, reacting this compound with a different substituted phenol could yield a new, more complex triaryl phosphate.

Derivatization via Chlorophosphate Intermediate: The key intermediate, bis(2,6-dimethylphenyl) chlorophosphate, is a versatile reagent for derivatization. abo.fi The reactive P-Cl bond allows for facile reaction with a wide range of nucleophiles, not just phenols. For instance, it can be reacted with complex diols or other hydroxyl-containing molecules to attach the bis(2,6-dimethylphenoxy)phosphoryl group onto a larger scaffold, as demonstrated in the synthesis of multifunctional flame retardants. abo.fi This approach is a powerful tool for modifying polymers or creating specialized molecules where the properties of the phosphate group are desired.

Optimization of Synthetic Processes for Purity and Yield in Research Applications

The synthesis of unsymmetrical triaryl phosphates like this compound requires careful control to achieve high purity and yield, primarily by avoiding the formation of undesired symmetrical byproducts. A common and adaptable laboratory-scale synthesis involves the sequential reaction of phosphorus oxychloride (POCl₃) with the corresponding phenols.

A plausible synthetic route proceeds in two main steps:

Reaction of phenyl dichlorophosphate (B8581778) (C₆H₅OPOCl₂) with two equivalents of 2,6-dimethylphenol.

Alternatively, reaction of phosphorus oxychloride (POCl₃) with one equivalent of phenol, followed by the addition of two equivalents of 2,6-dimethylphenol.

Optimization of this process involves managing several key parameters related to reaction conditions, catalyst selection, and purification methods.

Reaction Condition Optimization: Controlling the reaction conditions is paramount for maximizing yield and selectivity. The addition of reactants is often done stepwise at low temperatures to manage the exothermic nature of the phosphorylation reaction and to control the sequential substitution of chlorine atoms. psu.edu

Temperature Control: The initial reaction is typically conducted at low temperatures (e.g., 0-5 °C) to ensure selective monosubstitution and prevent runaway reactions. The temperature may be gradually increased to drive the reaction to completion during the addition of the second phenolic compound.

Stoichiometry and Order of Addition: Precise control over the molar ratios of the reactants is crucial. To synthesize the target compound, reacting phenyl dichlorophosphate with a slight excess of 2,6-dimethylphenol can help ensure the complete consumption of the dichloride intermediate. The slow, dropwise addition of reactants is standard practice to maintain control.

Solvent and Base: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or toluene. A tertiary amine base, like triethylamine or pyridine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The choice and purity of the base are important to prevent side reactions.

Catalysis in Triaryl Phosphate Synthesis: While direct phosphorylation with POCl₃ and phenols is common, various catalytic systems can be employed to improve reaction rates and efficiency, particularly in alternative synthetic strategies.

Lewis Acids: In industrial preparations, catalysts such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) are used to facilitate the reaction between POCl₃ and phenols. google.com

Phase-Transfer Catalysis: For reactions in two-phase systems, phase-transfer catalysts like poly(ethylene glycol) can be used to achieve nearly quantitative yields at room temperature, offering a milder and more efficient alternative. researchgate.net

"Green" Catalysis: Modern methods aim to avoid hazardous reagents like POCl₃ altogether. A notable development is the synthesis of triaryl phosphates directly from white phosphorus (P₄) using an iron catalyst (e.g., iron(III) acetylacetonate) and iodine under aerobic conditions. researchgate.netchemistryviews.org This method is environmentally friendlier as it avoids chlorine and does not produce acidic waste. epa.gov

The table below summarizes key parameters for optimizing the synthesis.

| Parameter | Objective | Recommended Approach | Rationale |

| Temperature | Control exothermicity, improve selectivity | Initial cooling (0-5 °C), followed by gradual warming to room temperature or gentle heating. | Prevents formation of byproducts and ensures sequential substitution. psu.edu |

| Reagents | Maximize conversion, minimize byproducts | Use high-purity reagents; slight excess of the second phenol; slow, controlled addition. | Ensures complete reaction and minimizes symmetrical phosphate impurities. |

| Catalyst | Enhance reaction rate and efficiency | Use of a phase-transfer catalyst for mild conditions or an iron-based catalyst for "green" synthesis from P₄. researchgate.netchemistryviews.org | Improves yield and allows for more sustainable reaction pathways. |

| Byproduct Removal | Drive reaction equilibrium | Use of a tertiary amine base (e.g., triethylamine) to neutralize HCl. | Prevents reversal of the reaction and corrosion of equipment. |

Purification for High-Purity Applications: Achieving high purity is critical for research applications. The work-up and purification process must effectively remove unreacted starting materials, catalysts, the HCl salt of the base, and any symmetrically substituted phosphate byproducts.

Initial Washing: The crude reaction mixture is typically washed sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove the amine base and any remaining metal catalysts, followed by a dilute aqueous base (e.g., 1 M NaOH) to remove excess unreacted phenols. google.com

Water Wash: Subsequent washing with water or brine removes any residual salts.

Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Final Purification: The final purification of the crude product is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel to separate the desired unsymmetrical phosphate from any symmetrical impurities. google.com Crystallization from a suitable solvent system can also be an effective method if the product is a solid. psu.edu The purity of the final product is often verified by techniques such as HPLC, ³¹P-NMR, and ¹H-NMR. psu.edu

Mechanistic Investigations of Bis 2,6 Dimethylphenyl Phenyl Phosphate Functionality

Elucidation of Reaction Mechanisms in Organic Transformations

The steric hindrance imposed by the two 2,6-dimethylphenyl groups significantly influences the reactivity of Bis(2,6-dimethylphenyl) phenyl phosphate (B84403). This structural feature can dictate the pathways of nucleophilic substitution at the phosphorus center, a fundamental reaction in many organic transformations.

In the context of other organic transformations, such as cross-coupling reactions where aryl phosphates can act as electrophiles, the steric bulk would again play a critical role. The oxidative addition of a low-valent transition metal, a key step in many catalytic cycles, would be sensitive to the steric environment around the phosphate group. While research has focused on less hindered aryl phosphates in this area, the principles of steric hindrance affecting reaction rates and catalyst efficiency would undoubtedly apply to Bis(2,6-dimethylphenyl) phenyl phosphate.

Role in Phosphorylation and Phosphonyl Transfer Mechanisms

Phosphorylation, the transfer of a phosphoryl group (PO₃) from a donor to a recipient molecule, is a ubiquitous process in both biological and synthetic chemistry. Aryl phosphates, particularly those with good leaving groups, can serve as effective phosphorylating agents. The efficiency of this compound as a phosphate donor would be governed by the stability of the corresponding phenoxide leaving groups and the steric accessibility of the phosphorus atom.

The mechanism of phosphoryl transfer generally proceeds through a pentacoordinate phosphorus intermediate or transition state. The attacking nucleophile approaches the phosphorus center, leading to the formation of a trigonal bipyramidal structure. The departure of the leaving group then completes the transfer. The two 2,6-dimethylphenyl groups in this compound would create a congested environment around the phosphorus atom, potentially hindering the approach of the nucleophile.

However, the electronic properties of the phenyl and dimethylphenyl groups also play a role. The electron-withdrawing or -donating nature of these groups can influence the electrophilicity of the phosphorus atom and the stability of the leaving group. In the absence of specific experimental data for this compound, it is hypothesized that its role as a phosphorylating agent would be a balance between these steric and electronic factors.

Catalytic Mechanistic Pathways Involving Aryl Phosphates as Ligands or Reagents

While phosphines are more commonly employed as ligands in transition metal catalysis, the oxygen atom of a phosphate group can also coordinate to a metal center. However, the use of aryl phosphates as ligands is less common. In the case of this compound, the bulky nature of the 2,6-dimethylphenyl groups would likely disfavor its role as a ligand due to severe steric clashes with the metal center and other ligands.

More relevant is the role of aryl phosphates as reagents or pro-ligands in catalytic cycles. For instance, in certain palladium-catalyzed reactions, aryl phosphates can serve as precursors to catalytically active species. The in-situ generation of a palladium-phenoxide complex from an aryl phosphate could initiate a catalytic cycle. The specific mechanistic pathways would depend on the other reactants and the catalyst system employed. The steric hindrance of this compound could influence the formation and reactivity of such intermediates.

Advanced Applications in Materials Science and Polymer Chemistry

Integration into Polymer Formulations: General Strategies

Bis(2,6-dimethylphenyl) phenyl phosphate (B84403) is typically introduced into polymer systems as an additive flame retardant. The most common method for its incorporation is melt blending, a process where the compound is physically mixed with the molten polymer. researchgate.netwikipedia.org This technique is widely used for engineering plastics such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends (PC/ABS), as well as poly(phenylene oxide)/high-impact polystyrene (PPO/HIPS) blends. wikipedia.org

The primary advantage of this additive approach is that the phosphate ester is physically dispersed within the polymer matrix without forming chemical bonds. wikipedia.org This allows for versatility in formulation, as the concentration can be adjusted to achieve the desired balance of properties. The compatibility of the aryl phosphate with the host polymer during melt processing is crucial for achieving a homogeneous dispersion and avoiding detrimental effects on the material's mechanical properties. mdpi.com The satisfactory thermal stability of aryl phosphates ensures they can withstand the high processing temperatures required for many engineering thermoplastics without premature decomposition. researchgate.netmdpi.com

Mechanisms of Thermal Stabilization and Char Formation in Polymer Matrices

Organophosphate flame retardants like Bis(2,6-dimethylphenyl) phenyl phosphate can operate through both gas-phase and condensed-phase mechanisms to retard fire. wikipedia.orgresearchgate.net However, their most significant contribution to thermal stability in oxygen-containing polymers, such as polyesters and polyamides, is through condensed-phase action. mdpi.commdpi.com This involves the formation of a protective insulating layer of char on the material's surface during thermal decomposition.

The incorporation of this compound significantly alters the thermal degradation pathway of the host polymer. bris.ac.uk During pyrolysis, organophosphates with a high level of oxygenation at the phosphorus center readily decompose to generate phosphorus acids. bris.ac.uk This decomposition often occurs at a temperature that coincides with or slightly precedes the degradation of the polymer matrix. mdpi.com

The presence of these acidic species catalyzes the decomposition of the polymer, changing the degradation mechanism. Thermogravimetric analysis (TGA) of polymers containing such additives often reveals a shift in the decomposition temperatures and a change in the shape of the degradation curve, indicating a modified reaction pathway. bris.ac.uk For instance, degradation pathways that might have occurred in multiple distinct steps may become less defined, with a notable increase in reactions that promote char formation at higher temperatures. bris.ac.uk

The key to the enhanced thermal stability provided by this compound is its ability to promote the formation of a stable, insulating carbonaceous char. mdpi.comresearchgate.net The phosphorus acids, such as phosphoric and polyphosphoric acid, generated during the initial thermal decomposition of the phosphate ester, act as powerful catalysts in the condensed phase. mdpi.commdpi.com

These acids accelerate the dehydration and crosslinking of the polymer chains. mdpi.combris.ac.uk This process transforms the degrading polymer into a thermally stable, cross-linked char layer. This layer serves multiple protective functions:

Insulation: It insulates the underlying polymer from the heat of the flame. mdpi.com

Barrier: It acts as a physical barrier, limiting the diffusion of volatile, flammable degradation products (fuel) to the combustion zone. mdpi.com

Oxygen Shield: It restricts the access of oxygen to the polymer surface, further inhibiting combustion. mdpi.com

The resulting char is often more coherent and graphitic in structure, enhancing its protective properties. mdpi.com The presence of aromatic moieties in the phosphate ester, such as the phenyl and dimethylphenyl groups, contributes to the formation of a more stable and higher-yield char.

Modulation of Polymer Performance Characteristics

The effect of this compound on the glass transition temperature (Tg) of a polymer composite is complex, resulting from competing structural factors.

On one hand, the incorporation of the bulky and rigid bis(2,6-dimethylphenyl) and phenyl groups can increase the Tg. mdpi.com These large, sterically hindering groups restrict the rotational freedom and mobility of the polymer chains, leading to a higher temperature required for the onset of segmental motion. mdpi.com Studies on polymers incorporating other bulky phosphorus-containing additives have demonstrated increases in Tg of up to 14 K. bris.ac.ukmdpi.com

Conversely, the phosphate group (P-O-C) itself introduces a flexible linkage into the polymer matrix, which can act as a plasticizer. researchgate.net This increased flexibility can lower the Tg by reducing intermolecular forces and increasing free volume. researchgate.netmdpi.com Therefore, the net effect on the Tg depends on the specific polymer system and the balance between the stiffening effect of the bulky aromatic groups and the plasticizing effect of the phosphate linkage. In some epoxy resin systems, the incorporation of phosphorus flame retardants has resulted in a slight increase in Tg, while in others, a decrease has been observed. researchgate.netmdpi.com

Table 1: Effect of Organophosphorus Additives on Glass Transition Temperature (Tg) This table presents illustrative data from studies on various organophosphorus additives to show the potential impact on Tg.

| Polymer System | Additive | Change in Tg (K) | Reference Finding |

|---|---|---|---|

| Poly(BA-a) | BHPPO | +9 | Positive impact on Tg observed. bris.ac.uk |

| Poly(BA-a) | DPPA | +14 | Positive impact on Tg observed. bris.ac.uk |

| Poly(2,6-dimethyl-1,4-phenylene oxide)s | DOPO-derivative | +18 to +44 | Incorporation of bulky phosphorus group increases Tg. mdpi.com |

| Epoxy Resin | DPO derivative | -31 | Addition of flame retardant led to a decrease in Tg. mdpi.com |

Thermogravimetric analysis (TGA) consistently shows that polymers modified with such additives exhibit higher char yields at high temperatures (e.g., 800°C). bris.ac.ukmdpi.com The onset of major thermal decomposition is often delayed, or the rate of mass loss is significantly reduced. This enhanced stability is crucial for applications where materials are exposed to high temperatures or require stringent fire safety standards. The mechanism appears to involve a combination of crosslinking, chain scission, and oxidation reactions that are mediated by the phosphorus-containing species. researchgate.net

Table 2: Influence of Phosphorus-Containing Additives on Thermal Degradation This table provides representative data on how organophosphorus additives can affect thermal stability parameters.

| Polymer System | Additive (wt%) | Initial Decomposition Temp. (T5%) | Char Yield at 800°C | Reference Finding |

|---|---|---|---|---|

| Epoxy Resin (EP) | Unmodified | ~376°C | Low | Baseline for comparison. mdpi.com |

| EP | ODDPO (1.2%) | ~366°C | Increased | Exhibited superior thermal stability over other P-FRs. mdpi.com |

| Poly(BA-a) | Unmodified | - | ~28% | Baseline for comparison. bris.ac.uk |

| Poly(BA-a) | BHPPO (various) | - | ~31% | Increased final char yield. bris.ac.uk |

| Poly(BA-a) | DPPA (various) | - | ~31% | Increased final char yield. bris.ac.uk |

Compatibility and Dispersion within Polymer Blends

The effective performance of a polymer blend is critically dependent on the miscibility and uniform dispersion of its components. This compound is increasingly recognized for its role as a compatibilizer and dispersing agent in various polymer systems, largely due to its function as a flame retardant and plasticizer.

Aryl phosphates, as a class, are widely utilized as flame retardants in engineering plastics such as polycarbonate (PC) and its blends, for instance, with acrylonitrile-butadiene-styrene (PC/ABS). mdpi.comnih.govbit.edu.cn Their incorporation not only enhances the fire safety of the material but can also influence the morphology and interfacial properties of the blend. The bulky 2,6-dimethylphenyl groups of this compound are thought to play a crucial role in improving its compatibility with polymer matrices. These groups can interact favorably with the polymer chains, reducing interfacial tension and promoting a more homogeneous dispersion of the different polymer phases.

For example, in blends of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with other polymers, the addition of a suitable plasticizer is often necessary to improve processability and mechanical properties. While specific data on this compound in PPO blends is not extensively documented in publicly available literature, the principles of using similar aryl phosphates suggest its potential to act as an effective plasticizer, thereby enhancing the compatibility of the blend components.

The following interactive table summarizes the potential effects of incorporating this compound into polymer blends, based on the known properties of similar aryl phosphates.

| Polymer Blend | Potential Role of this compound | Expected Improvement in Properties |

| Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) | Flame Retardant, Compatibilizer | Enhanced fire safety, improved impact strength, better surface finish. |

| Poly(2,6-dimethyl-1,4-phenylene oxide)/High-Impact Polystyrene (PPO/HIPS) | Plasticizer, Compatibilizer | Improved melt flow, enhanced toughness, better dimensional stability. |

It is important to note that the optimal loading level of this compound would need to be determined for each specific polymer blend to achieve the desired balance of properties without negatively impacting other performance characteristics.

Function as a Chemical Intermediate in Advanced Material Synthesis

The reactivity of the phosphate group, coupled with the stability of the aromatic rings, makes this compound a valuable intermediate in the synthesis of more complex and functionalized molecules for advanced materials.

One of the most direct pieces of evidence for this application comes from the synthesis of multifunctional flame retardants. Research has demonstrated the use of a closely related compound, bis(2,6-dimethylphenyl) chlorophosphate, in the synthesis of novel flame retardants. abo.fi This chlorophosphate is reacted with other organic molecules to create larger, more complex structures that combine different flame-retardant mechanisms, such as gas-phase radical trapping and condensed-phase char formation. Given the similar structure, this compound can be envisioned to participate in similar transesterification or substitution reactions to yield new flame-retardant additives with tailored properties.

Furthermore, the general reactivity of organophosphorus compounds suggests that this compound could serve as a precursor for the synthesis of various other advanced materials, including:

Polyphosphonates and Polyphosphates: Through condensation polymerization reactions, it could be incorporated into the backbone of polymers to enhance their thermal stability and flame retardancy.

Organometallic Catalysts: The phosphate group can be modified to create ligands for transition metal catalysts, potentially influencing their solubility, stability, and catalytic activity in various organic transformations.

While specific, detailed reaction schemes starting from this compound are not widely available in open literature, the foundational chemistry of organophosphates provides a strong basis for its utility as a versatile chemical intermediate.

Coordination Chemistry in Novel Material Development

The field of coordination chemistry offers a powerful platform for the design and synthesis of novel materials with unique electronic, optical, and magnetic properties. The oxygen atoms of the phosphate group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions.

While the coordination chemistry of organophosphorus compounds is a well-established field, with numerous examples of phosphine (B1218219) and other phosphate ester complexes, specific studies on the coordination of this compound are not extensively reported. nih.govnih.govmdpi.comcnr.itmdpi.com However, based on the known coordination modes of similar organophosphate ligands, it is plausible that this compound could act as a ligand for a variety of metal centers.

The coordination of this bulky ligand to a metal ion could lead to the formation of complexes with interesting structural features. The sterically demanding 2,6-dimethylphenyl groups would likely influence the coordination geometry around the metal center, potentially leading to the formation of discrete molecular complexes or extended coordination polymers with specific topologies.

The potential applications for such coordination compounds are diverse and could include:

Luminescent Materials: Coordination to lanthanide or transition metal ions could result in complexes with interesting photoluminescent properties for applications in sensing, imaging, and lighting.

Catalysis: The metal complexes could exhibit catalytic activity in various organic reactions, with the ligand influencing the selectivity and efficiency of the catalyst.

Magnetic Materials: The formation of multinuclear complexes or coordination polymers could lead to materials with interesting magnetic properties.

The synthesis and characterization of metal complexes with this compound represents a promising area for future research in the development of novel functional materials. The table below outlines potential metal ions that could form coordination complexes with this ligand and the potential properties of the resulting materials.

| Metal Ion | Potential Coordination Mode | Potential Properties of the Resulting Material |

| Lanthanide (e.g., Eu³⁺, Tb³⁺) | Bidentate or bridging via phosphate oxygens | Luminescence, sensing |

| Transition Metals (e.g., Cu²⁺, Zn²⁺) | Monodentate or bidentate chelation | Catalysis, magnetic properties |

| Main Group Metals (e.g., Sn⁴⁺, Al³⁺) | Formation of metal-organic frameworks | Gas storage, separation |

Further exploration into the coordination chemistry of this compound is warranted to unlock its full potential in the design of new and advanced materials.

Environmental Science and Remediation Research

Environmental Occurrence and Distribution Studies of Organophosphorus Esters

Research has documented the widespread presence of OPEs in aquatic and terrestrial environments globally. Studies have shown that these compounds are consistently found in surface water and sediments of rivers and lakes. nih.govacs.org For instance, investigations into the Great Lakes in North America revealed average total OPE concentrations in surface sediments of 2.2 ng/g dry weight (dw) in Lake Superior, 4.7 ng/g dw in Lake Michigan, and 16.6 ng/g dw in Lake Ontario. acs.org Similarly, a study on the Xiangjiang River in China found total concentrations of five OPEs ranging from 6.07 to 25.3 ng/L in surface water and 3.74 to 27.5 ng/g dw in sediments. nih.gov

The distribution of OPEs is influenced by proximity to urban and industrial centers, which act as primary emission sources. nih.govnih.gov Wastewater treatment plants are also identified as significant contributors to OPE levels in aquatic systems. nih.gov Once in the environment, the fate of these compounds is governed by their physicochemical properties. Hydrophobic OPEs tend to partition to organic matter in soil and sediment, making these compartments significant environmental reservoirs. wikipedia.orgnih.gov Atmospheric deposition is another crucial pathway for the distribution of OPEs into remote and agricultural areas. mdpi.comnih.gov

| OPE Congener | Environmental Matrix | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Σ14OPEs | Surface Sediment | 2.2 - 16.6 ng/g dw | Great Lakes, North America | acs.org |

| Σ5OPEs | Surface Water | 6.07 - 25.3 ng/L | Xiangjiang River, China | nih.gov |

| Σ4OPEs | Sediment | 3.74 - 27.5 ng/g dw | Xiangjiang River, China | nih.gov |

| ΣOPEs | Water | 7100 - 33,000 ng/L | Near a Manufacturing Plant, North China | nih.gov |

| ΣOPEs | Sediment | 340 - 270,000 µg/kg dw | Near a Manufacturing Plant, North China | nih.gov |

| Σ10OPEs | Aquaculture Water | 121 - 159 ng/L | Kaozhouyang Bay, China | bohrium.com |

| Σ10OPEs | Aquaculture Sediment | 7.54 - 13.3 ng/g dw | Kaozhouyang Bay, China | bohrium.com |

Mechanistic Studies of Environmental Degradation Pathways

The persistence of Bis(2,6-dimethylphenyl) phenyl phosphate (B84403) and other OPEs in the environment is mitigated by several degradation processes, primarily hydrolysis and microbial biodegradation.

Hydrolysis is a key abiotic degradation pathway for organophosphorus esters. This process involves the cleavage of the ester bonds (P-O-C), leading to the formation of diaryl or dialkyl phosphate and the corresponding alcohol or phenol (B47542). The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific chemical structure of the OPE. Generally, aryl-OPEs can be hydrolyzed to their corresponding diester metabolites. researchgate.net For Bis(2,6-dimethylphenyl) phenyl phosphate, hydrolysis would be expected to cleave either the phenyl or the dimethylphenyl ester linkages.

Microbial activity is a primary driver for the degradation of OPEs in soil and aquatic environments. nih.gov Various bacterial strains have been identified with the capability to degrade aryl-OPEs. For example, strains of Rhodococcus, Sphingopyxis, and Burkholderia have demonstrated the ability to metabolize complex OPEs. researchgate.netnih.gov The primary mechanism involves the enzymatic breakdown of the compound. The degradation pathways often begin with hydrolysis of the triester to a diester, followed by further breakdown. nih.gov Other identified reactions in the microbial degradation of aryl-OPEs include hydroxylation, methylation, and carboxylation, indicating a complex series of metabolic steps. nih.gov

The study of microbial degradation has led to the identification of various transformation products. For aryl-OPEs like triphenyl phosphate (TPhP), common degradation intermediates include diphenyl phosphate (DPhP) and phenyl phosphate (PhP). researchgate.netresearchgate.net For more complex structures such as this compound, a stepwise degradation is expected. The initial cleavage would likely result in the formation of phenyl phosphate and bis(2,6-dimethylphenyl) phosphate, or alternatively, diphenyl phosphate and 2,6-dimethylphenol (B121312). Further degradation would break down these intermediates. Studies on similar compounds have identified products resulting from hydroxylation of the aromatic rings, followed by ring cleavage. nih.govresearchgate.net

| Initial Compound | Potential Primary Intermediates | Potential Secondary Intermediates |

|---|---|---|

| This compound | Bis(2,6-dimethylphenyl) phosphate | 2,6-Dimethylphenol |

| Phenyl (2,6-dimethylphenyl) phosphate | Phenol |

Enzymatic Biotransformation in Environmental Contexts

The biotransformation of OPEs is mediated by specific enzymes produced by microorganisms. These enzymes play a critical role in initiating the breakdown of these persistent pollutants.

Phosphatases and phosphodiesterases are key enzymes involved in the biodegradation of OPEs. nih.govnih.gov Phosphotriesterases, a subclass of phosphatases, catalyze the initial hydrolytic cleavage of the phosphate triester bond. researchgate.net This is often the rate-limiting step in the degradation pathway. Following the initial hydrolysis, phosphodiesterases can further break down the resulting diester into a monoester and an alcohol/phenol. Metagenomic analyses of microbial communities capable of degrading OPEs have confirmed the crucial role of genes encoding for these enzymes, highlighting their importance in the natural attenuation and bioremediation of OPE-contaminated environments. nih.gov

Cytochrome P450 and Hydroxylase Activities in Biotransformation

The biotransformation of organophosphate flame retardants, including aryl phosphates like this compound, is significantly influenced by the activity of cytochrome P450 (CYP) enzymes and associated hydroxylases. These enzymes play a crucial role in the initial phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to increase the polarity of xenobiotics, thereby facilitating their excretion.

Research into the metabolic pathways of structurally similar aryl phosphates, such as triphenyl phosphate (TPHP), provides significant insights into the likely biotransformation of this compound. In vitro studies utilizing human liver microsomes have demonstrated that TPHP is metabolized into its diester metabolite, diphenyl phosphate (DPHP), as well as mono- and dihydroxylated metabolites. acs.orgnih.gov This process is primarily mediated by cytochrome P450 enzymes, with isoforms CYP1A2 and CYP2E1 being identified as major contributors to these transformations. acs.orgnih.gov The metabolic reactions involve the addition of hydroxyl groups to the aromatic rings and the cleavage of the phosphate ester bond.

The general mechanism for CYP-mediated metabolism of aryl phosphates involves an initial oxidation of the aromatic ring. nih.gov Quantum chemical calculations have suggested that the process for TPHP likely begins with the addition of an oxygen atom from the active species of the CYP enzyme (Compound I) to the aromatic ring, leading to the formation of hydroxylated metabolites. nih.gov Subsequent reactions can lead to the formation of dihydroxylated products or the cleavage of the ester linkage to produce the diester phosphate. nih.gov

Given the structural similarities, it is probable that this compound undergoes a comparable metabolic fate. The presence of both phenyl and 2,6-dimethylphenyl groups suggests that hydroxylation can occur on either of these aromatic moieties. The methyl groups on the dimethylphenyl rings may also be targets for hydroxylation.

The following table summarizes the key cytochrome P450 isoforms involved in the metabolism of a related aryl phosphate, triphenyl phosphate, and the types of metabolites formed.

| Substrate | Key Cytochrome P450 Isoforms | Major Metabolite Types |

| Triphenyl Phosphate (TPHP) | CYP1A2, CYP2E1 | Diphenyl phosphate (DPHP), Mono-hydroxylated TPHP, Di-hydroxylated TPHP |

Data derived from studies on triphenyl phosphate metabolism. acs.orgnih.gov

Furthermore, studies on the biotransformation of 2,6-dimethylphenol, a constituent moiety of this compound, have shown that it can be transformed by monooxygenases. nih.gov This indicates that the 2,6-dimethylphenyl group is susceptible to enzymatic hydroxylation, a key reaction catalyzed by cytochrome P450 enzymes.

The metabolic pathway for another related compound, 2-ethylhexyldiphenyl phosphate (EHDPHP), in human liver microsomes also shows the formation of mono- and di-hydroxylated metabolites, as well as diphenyl phosphate, as the major phase-I metabolites. nih.gov This further supports the proposed role of hydroxylase activity in the biotransformation of aryl phosphates.

The table below outlines the observed phase I metabolites for EHDPHP, which helps in predicting the potential metabolites for this compound.

| Substrate | Major Phase I Metabolites |

| 2-ethylhexyldiphenyl phosphate (EHDPHP) | Mono-hydroxylated metabolites, Di-hydroxylated metabolites, Keto metabolites, Diphenyl phosphate |

Data from in vitro metabolism of EHDPHP by human liver microsomes. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide a detailed understanding of the behavior of substances in condensed phases, such as liquids or solids. For Bis(2,6-dimethylphenyl) phenyl phosphate (B84403), MD simulations could be employed to investigate its intermolecular interactions, which are crucial for understanding its physical properties like viscosity, solubility, and miscibility with other substances. These simulations could also shed light on how the compound arranges itself in a bulk material, which can influence its performance as, for example, a flame retardant or a plasticizer.

A thorough search of the existing scientific literature did not yield any studies specifically detailing molecular dynamics simulations performed on Bis(2,6-dimethylphenyl) phenyl phosphate. While MD simulations have been conducted on other organophosphate compounds to understand their environmental fate and interactions with biological systems, similar research dedicated to this specific molecule is not publicly available.

| Simulation Parameter | Potential Application for this compound |

| Radial Distribution Functions | To understand the local ordering of molecules in the liquid state. |

| Mean Squared Displacement | To calculate diffusion coefficients and understand molecular mobility. |

| Interaction Energy Calculations | To quantify the strength of intermolecular forces. |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Structure-Function Correlates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. A QSAR analysis of this compound could be used to predict its potential toxicity, biodegradability, or efficacy as a flame retardant based on its molecular descriptors. Such studies are valuable for assessing the environmental impact and safety of chemical compounds.

Despite the utility of QSAR in chemical assessment, no specific QSAR analyses for this compound have been published in the scientific literature. Research on other organophosphate esters has utilized QSAR to predict their environmental persistence and biological effects, but this particular compound has not been the subject of such a study.

| Molecular Descriptor | Property to be Predicted by QSAR |

| LogP (Octanol-Water Partition Coefficient) | Bioaccumulation potential. |

| Molecular Weight | Correlation with various physical properties. |

| Dipole Moment | Polarity and solubility characteristics. |

Mechanistic Insights from Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. These calculations can provide detailed information about transition states, reaction intermediates, and activation energies, offering a deep understanding of how a reaction proceeds. For this compound, quantum chemical calculations could be used to investigate its thermal decomposition pathways, which is critical for understanding its function as a flame retardant. Similarly, these methods could be applied to study its hydrolysis or oxidation, which are important for assessing its environmental persistence.

A review of the literature indicates a lack of studies applying quantum chemical calculations to investigate the reaction pathways of this compound. While computational studies on the metabolic mechanisms of related compounds like triphenyl phosphate have been performed, similar detailed mechanistic insights for this compound are not available. nih.govacs.org

| Computational Method | Information Gained about Reaction Pathways |

| Density Functional Theory (DFT) | Geometries of reactants, transition states, and products. |

| Ab initio methods | Highly accurate electronic energies and reaction barriers. |

| Transition State Theory | Calculation of reaction rates. |

Molecular Docking Studies in Catalytic or Degradative Processes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). In the context of this compound, molecular docking could be used to study its interaction with enzymes responsible for its biodegradation. This would provide insights into its environmental fate and potential for bioaccumulation. Additionally, if the compound is used in applications involving catalysis, docking studies could help in understanding its binding to the catalyst's active site.

There are no published molecular docking studies specifically involving this compound in the scientific literature. The application of molecular docking to understand the enzymatic degradation of other organophosphates is an active area of research, but this specific compound has not been investigated in this manner.

| Docking Parameter | Insight into Catalytic or Degradative Processes |

| Binding Affinity (Binding Energy) | Strength of the interaction between the compound and an enzyme. |

| Binding Pose | Orientation of the compound in the active site of an enzyme. |

| Intermolecular Interactions | Identification of key amino acid residues involved in binding. |

Analytical Chemistry for Research Characterization of Bis 2,6 Dimethylphenyl Phenyl Phosphate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and identifying the functional groups present in Bis(2,6-dimethylphenyl) phenyl phosphate (B84403).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on the absorption of infrared radiation. For Bis(2,6-dimethylphenyl) phenyl phosphate, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features as a tri-aryl phosphate.

The primary functional groups and their expected vibrational frequencies are:

P=O Stretching: A strong absorption band, typically found in the region of 1317-1249 cm⁻¹, is characteristic of the phosphoryl group stretch. researchgate.net

P-O-C (Aryl) Stretching: The asymmetric and symmetric stretching vibrations of the phosphate-aryl ester linkages are prominent. These typically appear as a series of strong bands in the fingerprint region, specifically around 1200-1100 cm⁻¹ and 1010-950 cm⁻¹. The peaks corresponding to the P-O-C bond in aryl phosphate compounds can be found at wavelengths such as 1174 cm⁻¹, 1161 cm⁻¹, 1107 cm⁻¹, and 1053 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The presence of three aromatic rings (one phenyl and two dimethylphenyl) gives rise to multiple sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

Aromatic C-H Stretching: These vibrations are observed as a group of bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aliphatic C-H Stretching: The methyl groups on the dimethylphenyl rings will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, usually in the 2975-2850 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings and appear as strong bands in the 900-675 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching | Medium |

| Aliphatic C-H (Methyl) | 2975 - 2850 | Stretching | Medium |

| Aromatic C=C | 1600 - 1450 | Ring Stretching | Medium-Strong, Multiple Bands |

| P=O | 1320 - 1250 | Stretching | Strong |

| P-O-C (Aryl) | 1200 - 950 | Asymmetric/Symmetric Stretching | Strong, Multiple Bands |

| Aromatic C-H | 900 - 675 | Out-of-plane Bending | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Protons (Phenyl group): The protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm.

Aromatic Protons (Dimethylphenyl groups): The protons on the two equivalent 2,6-dimethylphenyl rings will appear in the aromatic region, likely between δ 6.8-7.2 ppm.

Methyl Protons: The four methyl groups on the two dimethylphenyl rings are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: The carbon atoms of the phenyl and dimethylphenyl rings will resonate in the downfield region, typically between δ 120-155 ppm. Carbons directly attached to the phosphate oxygen (C-O-P) will be further downfield and may show coupling to the phosphorus atom.

Methyl Carbons: The carbons of the four methyl groups are expected to appear as a single peak in the upfield region, around δ 15-25 ppm.

³¹P NMR Spectroscopy Phosphorus-31 NMR is a highly specific technique for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus nucleus. nih.gov For a tri-aryl phosphate ester like this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphate tri-esters typically falls within the range of δ -5 to -25 ppm (relative to 85% H₃PO₄). Electron-withdrawing groups on the aryl rings can cause a downfield shift (less negative), while electron-donating groups can cause an upfield shift (more negative). cdnsciencepub.com The specific chemical shift is sensitive to the geometry and electronic environment around the phosphorus atom. researchgate.netacs.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its concentration, and identifying related impurities or metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace analysis of organophosphate esters due to its high sensitivity, selectivity, and applicability to complex matrices. walisongo.ac.id This technique is particularly valuable for detecting the parent compound and its potential hydrolysis products, such as diphenyl phosphate and 2,6-dimethylphenol (B121312), in environmental or biological samples. nih.govmdpi.com

A typical LC-MS/MS method involves:

Chromatographic Separation: Reversed-phase chromatography using a C18 column is commonly employed to separate the target analyte from other components. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is used.

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for the parent tri-ester, which can form adducts with protons [M+H]⁺ or other cations like sodium [M+Na]⁺. uni.lu

Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and monitoring one or more of its characteristic product ions after fragmentation, ensuring high specificity and low detection limits. nih.gov

Predicted mass spectrometry data from computational tools can guide the development of LC-MS/MS methods. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts. uni.lu

| Adduct | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 383.14068 | Positive |

| [M+Na]⁺ | 405.12262 | Positive |

| [M+NH₄]⁺ | 400.16722 | Positive |

| [M+K]⁺ | 421.09656 | Positive |

| [M-H]⁻ | 381.12612 | Negative |

| [M+HCOO]⁻ | 427.13160 | Negative |

| [M+CH₃COO]⁻ | 441.14725 | Negative |

Gas chromatography (GC) is a suitable technique for the analysis of aryl phosphates, provided they have sufficient volatility and thermal stability to be analyzed without degradation. nih.govepa.gov The analysis of this compound by GC would typically be performed using a GC system coupled with a mass spectrometer (GC-MS) or a phosphorus-selective detector. nih.gov

GC-MS: This provides both separation and structural information. The electron ionization (EI) mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that can be used for identification and confirmation.

GC-PND: A phosphorus-nitrogen detector (PND) offers high selectivity for phosphorus-containing compounds, allowing for their detection in complex matrices with minimal interference. dguv.de

Sample preparation for GC analysis often involves extraction with an organic solvent, followed by a clean-up step to remove non-volatile matrix components. The choice of a suitable capillary column, typically with a mid-polarity stationary phase, is crucial for achieving good separation from other related organophosphorus compounds.

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of materials. For a compound like this compound, which may be used in applications requiring high-temperature processing, these properties are critical.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and characterize the thermal stability of the compound. A TGA thermogram would show the onset temperature of decomposition and the percentage of material remaining at high temperatures, which is indicative of its charring ability. researchgate.net Aromatic phosphates are generally known for their contribution to char formation, which is a key aspect of their flame retardant mechanism. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can be used to determine the melting point, glass transition temperature (for amorphous solids), and crystallization behavior of this compound.

While specific TGA and DSC data for this compound are not detailed in the available literature, the application of these methods is standard for characterizing the thermal properties of such organophosphate esters. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical information about the thermal transitions of a material, such as melting point, glass transition temperature, and crystallization events.

Despite a thorough review of scientific literature and chemical databases, specific experimental data from DSC analysis for this compound is not publicly available. Therefore, detailed research findings on its thermal transitions, including specific temperatures for melting or glass transition, cannot be provided at this time. While thermal properties of other organophosphate compounds have been studied, this information is not directly applicable to this compound due to structural differences.

Table 7.3.1: DSC Data for this compound

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Glass Transition (Tg) | Data not available | N/A |

| Melting Point (Tm) | Data not available | Data not available |

Note: The table indicates that no specific experimental data is currently available in the public domain.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. This method is essential for determining the thermal stability and decomposition profile of a compound. TGA data reveals the temperatures at which the material begins to decompose, the rate of decomposition, and the amount of residual mass at the end of the analysis.

A comprehensive search of scientific literature did not yield specific TGA data for this compound. Consequently, a detailed decomposition profile, including onset temperature of degradation, temperatures at various percentages of mass loss, and final char yield, is not available. Research on other flame-retardant materials containing related structural motifs, such as 2,6-dimethylphenyl substituents on a phosphate group, has been conducted, but these findings cannot be directly extrapolated to the specific thermal decomposition behavior of this compound.

Table 7.3.2: TGA Data for this compound under Inert Atmosphere

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | Data not available |

| Temperature at 5% Mass Loss (T5%) | Data not available |

| Temperature at 10% Mass Loss (T10%) | Data not available |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available |

Note: The table indicates that no specific experimental data is currently available in the public domain.

Advanced Structural Elucidation Techniques (e.g., X-ray Diffraction, if applicable for crystalline forms)

There is currently no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. Therefore, its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state have not been reported. While crystallographic data exists for structurally similar compounds, such as Bis(2,6-dimethylphenyl) Chlorothiophosphate, the differences in their chemical composition prevent direct comparison and application of these structural parameters to this compound. sigmaaldrich.com The absence of this data means that a definitive understanding of its solid-state conformation and intermolecular interactions remains to be established through future research.

Future Research Directions and Unexplored Avenues for Bis 2,6 Dimethylphenyl Phenyl Phosphate

Development of Novel and Sustainable Synthetic Routes

Future research must prioritize the development of green and sustainable synthetic methodologies. A promising avenue is electrochemical synthesis, which can facilitate oxidative dehydrogenative coupling under metal-free and oxidant-free conditions. rsc.orgresearchgate.net This approach offers a versatile and environmentally friendly alternative for forming phosphorus-oxygen bonds. researchgate.netresearchgate.net Research should focus on adapting these electrochemical methods for the specific phosphorylation of 2,6-dimethylphenol (B121312) and phenol (B47542), potentially in a one-pot reaction to improve efficiency and reduce waste. rsc.org Exploring alternative, less hazardous phosphorylating agents and solvent-free reaction conditions are other critical research goals to enhance the sustainability of Bis(2,6-dimethylphenyl) phenyl phosphate (B84403) production.

| Aspect | Traditional Synthesis | Future Sustainable Routes |

|---|---|---|

| Precursors | Phosphoryl chloride (POCl₃), chlorinated compounds. rsc.org | Benign phosphorylating agents, direct use of phosphoric acid derivatives. |

| Reagents/Catalysts | Use of toxic chlorine gas in precursor synthesis. rsc.org | Metal-free catalysts, biocatalysts. rsc.org |

| Conditions | High energy consumption, use of hazardous solvents. rsc.org | Electrochemical synthesis, mild reaction conditions, solvent-free methods. researchgate.netresearchgate.net |

| Byproducts | Hazardous halide byproducts. rsc.org | Water or other benign molecules, leading to higher atom economy. |

Elucidation of Complex Reaction Mechanisms under Varied Conditions

The reaction mechanisms governing the formation and transformation of organophosphorus compounds are diverse and complex. tripod.comacs.org Reactions at the phosphorus(V) center can proceed through several pathways, including dissociative (SN1-like), concerted (SN2-like), and associative mechanisms that involve a pentacoordinate intermediate. youtube.comtue.nl The specific pathway is highly dependent on the nature of the substituents, the nucleophile, and the reaction conditions. tripod.com

For an unsymmetrical triaryl phosphate like Bis(2,6-dimethylphenyl) phenyl phosphate, the steric hindrance from the ortho-methyl groups on two of the phenyl rings likely plays a significant role in its reactivity. Future mechanistic studies should employ a combination of kinetic analysis, computational modeling, and isotopic labeling to precisely map the reaction coordinates for its synthesis and degradation. It is crucial to investigate how variables such as solvent polarity, pH, temperature, and the presence of catalysts influence the reaction pathway and the stability of any intermediates. tue.nl A deeper understanding of these mechanisms is fundamental for optimizing synthetic yields and predicting the compound's stability and transformation in various applications and environments.

Exploration of Advanced Functional Materials Applications beyond Current Scope

Organophosphate esters are widely used as flame retardants and plasticizers. tandfonline.commdpi.com While this compound likely shares these applications, its unique structure suggests potential for more advanced functions. The presence of bulky, rigid aromatic groups could be leveraged to create high-performance polymers with enhanced thermal stability and specific mechanical properties. researchgate.net

Future research should explore its role as a reactive monomer or a functional additive in advanced polymers such as polycarbonates, epoxy resins, or high-performance polyesters. researchgate.net Investigations could focus on how its incorporation affects properties like the glass transition temperature (Tg), dielectric constant, and resistance to thermal degradation. mdpi.com Another unexplored avenue is its potential use as a nucleating agent for semi-crystalline polymers, an application where other complex organic phosphates have shown significant efficacy in improving material properties like rigidity and clarity. researchgate.net The steric bulk of the 2,6-dimethylphenyl groups could influence polymer chain packing and crystallization behavior in novel ways.

| Potential Application Area | Research Focus | Anticipated Benefit |

|---|---|---|

| High-Performance Polymers | Incorporate as a comonomer or additive in resins like PPO or epoxies. mdpi.com | Enhanced thermal stability, improved flame retardancy without halogens. researchgate.net |

| Advanced Dielectrics | Evaluate its effect on the dielectric properties of insulating polymers. | Development of materials for advanced electronics with low signal loss. |

| Polymer Nucleating Agents | Study its influence on the crystallization kinetics and morphology of polymers like polypropylene. researchgate.net | Improved mechanical strength, rigidity, and optical clarity of the final product. researchgate.net |

| Functional Fluids | Assess its performance as a high-temperature hydraulic fluid or lubricant base stock. | Superior thermal and oxidative stability compared to conventional fluids. |

Deeper Understanding of Environmental Transformation Pathways and Fate Modeling

The environmental fate of OPEs is a growing concern, as they are now ubiquitous contaminants in aquatic and terrestrial ecosystems. mdpi.comnih.govresearchgate.net The primary transformation processes for OPEs include hydrolysis, photolysis, and biodegradation. researchgate.net However, the rates of these processes and the resulting transformation products are highly dependent on the specific chemical structure and environmental conditions. tandfonline.com

A significant knowledge gap exists for this compound specifically. Future research must focus on identifying its degradation pathways under environmentally relevant conditions. It is critical to determine whether its transformation products, which could include diphenyl phosphate, 2,6-dimethylphenol, and other derivatives, are more persistent or toxic than the parent compound. nih.gov Furthermore, key physicochemical properties, such as water solubility, vapor pressure, and partition coefficients (e.g., Log Kow), need to be accurately measured. wikipedia.org This data is essential for developing and parameterizing multimedia environmental fate models to predict the transport, distribution, and ultimate fate of this specific compound in the environment. researchgate.net

Computational Design and Prediction of Derivative Behavior for Targeted Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new functional molecules. researchgate.net For this compound, computational methods can be used to explore a vast chemical space of derivatives for targeted applications, potentially reducing the need for extensive empirical synthesis and testing.

Future research should utilize methods like Density Functional Theory (DFT) to calculate the electronic structure and predict the reactivity of the molecule and its potential derivatives. acs.org This can help in understanding and optimizing its flame-retardant mechanism or its interaction with a polymer matrix. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental persistence, bioaccumulation potential, or toxicity of a series of related phosphate esters, guiding the design of more benign alternatives. researchgate.net Furthermore, computational techniques like inverse docking can be used to screen for potential interactions with biological targets, such as nuclear hormone receptors, providing an early assessment of potential endocrine-disrupting activity for newly designed derivatives. nih.gov

| Computational Method | Research Application | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Calculate bond dissociation energies, reaction energetics, and electronic properties of derivatives. acs.org | Predict thermal stability, reactivity, and guide mechanistic studies. |

| Molecular Dynamics (MD) | Simulate the interaction of the molecule with polymer chains. | Understand plasticizing efficiency and its effect on material properties. |

| QSAR Modeling | Develop models correlating structure with properties like toxicity or biodegradability. researchgate.net | Design safer and more environmentally friendly derivatives. |

| Inverse Docking | Screen for potential binding affinity to a wide range of biological receptors. nih.gov | Early-stage hazard assessment for potential endocrine disruption. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2,6-dimethylphenyl) phenyl phosphate, and how can purity be optimized?

- Methodology : Use phosphorylation reactions between 2,6-dimethylphenol and phenyl phosphorochloridate under inert conditions. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, UV detection at 254 nm) and confirm structure via P NMR (δ ~0-2 ppm for aryl phosphate esters) and FTIR (P=O stretch ~1250 cm) .

Q. What analytical techniques are critical for structural validation and impurity profiling?

- Approach : Combine mass spectrometry (ESI-MS for molecular ion confirmation) with H/C NMR to resolve substituent positions on the aromatic rings. For trace impurities, use GC-MS with derivatization or high-resolution LC-MS .

Q. How should researchers mitigate hazards during handling and storage?

- Protocols : Use nitrile gloves, fume hoods, and sealed containers to avoid inhalation/contact. Store under argon at 4°C to prevent hydrolysis. Dispose of waste via certified hazardous waste contractors. Refer to SDS guidelines for analogous phosphates (e.g., bis(4-methylphenyl) phenyl phosphate) .

Advanced Research Questions

Q. How can conflicting environmental hazard classifications (e.g., Aquatic Chronic 1 vs. 3) for aryl phosphates be resolved?

- Data Reconciliation : Cross-reference CAS/EC numbers in REACH and US EPA databases. Validate ecotoxicity data (e.g., Daphnia magna 48h EC) via standardized OECD 202 tests. Prioritize peer-reviewed studies over supplier classifications .

Q. What experimental designs are optimal for studying hydrolysis kinetics under environmental conditions?

- Design : Conduct pH-dependent stability studies (pH 4–9) at 25°C–40°C. Monitor degradation via P NMR or ion chromatography for inorganic phosphate release. Use Arrhenius plots to model activation energy and predict environmental persistence .

Q. How can computational methods elucidate interactions between this compound and polymer matrices?

- Modeling : Apply density functional theory (DFT) to calculate binding energies with polycarbonate or epoxy resins. Validate via experimental TGA (decomposition onset temperature) and cone calorimetry (heat release rate reduction) .

Q. What mechanistic insights explain its efficacy as a flame retardant compared to tert-butylphenyl diphenyl phosphate?

- Comparative Analysis : Use pyrolysis-GC/MS to identify volatile decomposition products. Correlate with LOI (Limiting Oxygen Index) and UL-94 ratings. Investigate char formation via SEM-EDS to assess phosphorus retention .

Q. How can researchers ensure reproducibility in toxicity assays involving aryl phosphates?

- Validation : Adopt OECD guidelines (e.g., Test No. 211 for Daphnia reproduction). Include positive controls (e.g., triphenyl phosphate) and validate cell viability via MTT assays in in vitro models. Address batch-to-batch variability via HPLC purity checks .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., CAS registry vs. supplier classifications), consult authoritative databases (PubChem, ECHA) and replicate key experiments (e.g., hydrolysis rates) under controlled conditions .

- Theoretical Frameworks : Link flame-retardant mechanisms to free radical scavenging or char-forming theories. Use molecular dynamics simulations to predict diffusion in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.